molecular formula C14H16N2O B8783325 1H-indol-2-yl(piperidin-1-yl)methanone

1H-indol-2-yl(piperidin-1-yl)methanone

Cat. No.: B8783325
M. Wt: 228.29 g/mol
InChI Key: COUDZEQUWDSUCD-UHFFFAOYSA-N
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Description

1H-indol-2-yl(piperidin-1-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and synthetic drugs. This compound features an indole ring system, which is a significant heterocyclic structure in medicinal chemistry due to its presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-indol-2-yl(piperidin-1-yl)methanone typically involves the reaction of indole derivatives with piperidine derivatives under specific conditions. One common method includes the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a soluble base like triethylamine. The reaction is carried out under reflux in a solvent mixture of toluene and acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1H-indol-2-yl(piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1H-indol-2-yl(piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-indol-2-yl(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

  • 1-methyl-1H-indole-2-ylboronic acid
  • 1-[(1-methylpiperidin-2-yl)methyl]-1H-indole
  • 4-(1H-indol-4-yl)piperazino](2-thienyl)methanone

Uniqueness: 1H-indol-2-yl(piperidin-1-yl)methanone is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the indole and piperidine moieties allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1H-indol-2-yl(piperidin-1-yl)methanone

InChI

InChI=1S/C14H16N2O/c17-14(16-8-4-1-5-9-16)13-10-11-6-2-3-7-12(11)15-13/h2-3,6-7,10,15H,1,4-5,8-9H2

InChI Key

COUDZEQUWDSUCD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treat 1H-indole-2-carboxylic acid 3 (X═H, 750 mg, 4.66 mmol) with piperidine (3.0 equiv., 1.4 mL, 13.98 mmol) as described in General Synthetic Procedure VIa to afford 1H-indol-2yl-piperidin-1-yl-methanone 8 (X═H, R4=piperidin-1-yl; 979 mg, 92%) as a white solid, mp 161-162° C. 1H NMR (DMSO-d6) δ 11.5 (s, 1H), 7.6 (d, 1H), 7.4 (d, 1H), 7.2 (t, 1H), 7.1 (t, 1H), 6.7 (s, 1H), 3.7 (m, 4H), 1.7-1.5 (m, 6H). Treat 1H-indol-2yl-piperidin-1-yl-methanone (456 mg, 2.0 mmol) with phenyldisulfide (480 mg, 2.2 mmol) as described in General Synthetic Procedure VIIa to afford the title compound Ix (440 mg, 65%) as an opaque oil. 1H NMR (DMSO-d6) δ 12.1 (brs, 1H), 7.5 (d, 1H), 7.4 (d, 1H), 7.3-7.1 (m, 3H), 7.1-7.0 (m, 4H), 6.7 (s, 1H), 3.6 (m, 2H), 3.4 (s, 8H), 3.2 (m, 2H), 1.8 (m, 4H), 1.4 (m, 2H). m/z=337 (M+1).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One

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